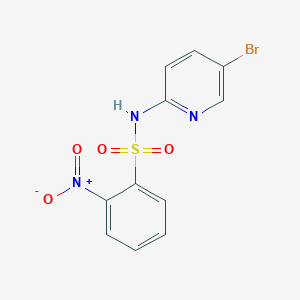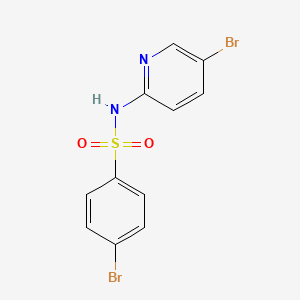![molecular formula C16H19N3O B4286023 N-(3,4-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286023.png)
N-(3,4-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea, commonly known as DMP-PE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMP-PE is a urea derivative that has been found to possess unique biochemical and physiological properties, making it an attractive candidate for research in the fields of medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of DMP-PE is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumor growth. DMP-PE has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), a protein involved in the growth of blood vessels.
Biochemical and Physiological Effects:
DMP-PE has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce the formation of blood vessels. DMP-PE has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, DMP-PE has been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMP-PE in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful effects on cells or animals. DMP-PE is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using DMP-PE is its limited solubility in water, which may affect its bioavailability in certain experiments.
Orientations Futures
There are several future directions for research involving DMP-PE. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for DMP-PE in cancer treatment. Another area of interest is its potential as a pesticide. Studies are needed to determine the efficacy and safety of DMP-PE as a pesticide in various crops. Finally, further research is needed to fully understand the mechanism of action of DMP-PE and its potential applications in various fields.
Applications De Recherche Scientifique
DMP-PE has been extensively studied for its potential applications in various fields. In the medical field, DMP-PE has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, DMP-PE has been found to have potential as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In the industrial sector, DMP-PE has been found to have potential as a corrosion inhibitor due to its ability to form a protective layer on metal surfaces.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-6-7-15(9-12(11)2)19-16(20)18-13(3)14-5-4-8-17-10-14/h4-10,13H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOROEYPIZGYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[1-(pyridin-3-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-6-nitro-1-benzothiophene-2-carbohydrazide](/img/structure/B4285956.png)


![N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285981.png)
![N-cyclopentyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285985.png)
![ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285993.png)
![N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285998.png)
![N-1-naphthyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286006.png)

![N-(2,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286028.png)
![N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286038.png)
![N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286042.png)
![N-(2-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286046.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4286051.png)